molecular formula C9H14N2O2 B2974751 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1171627-40-9

3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2974751
CAS No.: 1171627-40-9
M. Wt: 182.223
InChI Key: HYBAKHGVIFJBIF-UHFFFAOYSA-N
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Description

3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H14N2O2. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methyl groups, as well as a carboxylic acid functional group.

Mechanism of Action

Target of Action

The primary target of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration .

Mode of Action

This compound acts as an inhibitor of succinate dehydrogenase . By binding to the SDH, it prevents the enzyme from catalyzing the oxidation of succinate to fumarate, disrupting the citric acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the electron transport chain . This disruption leads to a decrease in ATP production, affecting energy-dependent processes within the cell .

Pharmacokinetics

The compound’s effectiveness as a succinate dehydrogenase inhibitor suggests it is able to reach its target within the cell .

Result of Action

The inhibition of succinate dehydrogenase by this compound leads to a disruption in cellular respiration . This can result in cell death, making the compound potentially useful as a fungicide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment could potentially interact with the compound, affecting its stability or efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent alkylation with ethyl iodide and methyl iodide introduces the ethyl and methyl groups at the 3 and 1 positions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and alkylation steps .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield pyrazole-4-carboxylates, while reduction can produce pyrazole-4-methanol .

Scientific Research Applications

3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with methyl groups instead of ethyl.

    3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with only one ethyl group.

    1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the ethyl groups.

Uniqueness

3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,5-diethyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-6-8(9(12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBAKHGVIFJBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171627-40-9
Record name 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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